3,5,6-trimethylpyrazin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5,6-trimethyl-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-4-5(2)9-7(10)6(3)8-4/h1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHWPXVKBZHLQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=O)N1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356174 | |
| Record name | 3,5,6-Trimethylpyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57355-08-5 | |
| Record name | 3,5,6-Trimethylpyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5,6-trimethyl-1,2-dihydropyrazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies for 3,5,6 Trimethylpyrazin 2 1h One and Its Analogues
De Novo Construction Approaches to the 3,5,6-Trimethylpyrazin-2(1H)-one Scaffold
The fundamental assembly of the this compound core can be achieved through methods that build the heterocyclic ring from the ground up. These de novo strategies include classical condensation reactions and approaches that draw inspiration from natural biosynthetic processes.
Condensation Reactions Utilizing Acyclic Precursors
The construction of the pyrazinone ring system is frequently accomplished through the condensation of acyclic building blocks. A representative method involves the reaction between an α-dicarbonyl compound and a 1,2-diamine. For instance, the synthesis of pyrazinone analogues can be achieved by the condensation of 1,2-diamino-2-methylpropane (B52399) with ethyl pyruvate. sjsu.edu This reaction typically yields a mixture of regioisomers, such as 5,6-dihydro-3,6,6-trimethylpyrazin-2(1H)-one and 5,6-dihydro-3,5,5-trimethylpyrazin-2(1H)-one, which can be separated by methods like recrystallization or sublimation. sjsu.edu This approach highlights a foundational strategy for creating the pyrazinone core, where the strategic selection of acyclic precursors dictates the substitution pattern of the resulting heterocycle.
| Precursor 1 | Precursor 2 | Resulting Product(s) | Reference |
| 1,2-diamino-2-methylpropane | Ethyl pyruvate | 5,6-dihydro-3,6,6-trimethylpyrazin-2(1H)-one and 5,6-dihydro-3,5,5-trimethylpyrazin-2(1H)-one | sjsu.edu |
Biosynthetic Pathways and Mimicry for Pyrazinone Core Formation
Nature provides blueprints for the synthesis of pyrazine (B50134) structures, which can be mimicked in the laboratory. The biosynthesis of alkylpyrazines, such as 2,5-dimethylpyrazine (B89654) and 2,3,5-trimethylpyrazine (B81540), often originates from amino acids. asm.org For example, L-threonine can be converted into aminoacetone, which then undergoes self-condensation to form a dihydropyrazine (B8608421) intermediate that is subsequently oxidized to the aromatic pyrazine. asm.org Another significant natural pathway is the Maillard reaction, a high-temperature reaction between amino acids and reducing sugars that generates a variety of heterocyclic compounds, including pyrazines. asm.org These biological pathways offer a conceptual framework for developing biomimetic syntheses of the pyrazinone core, utilizing readily available bio-based starting materials. Furthermore, biocatalytic methods, such as using whole-cell systems, can introduce functionality onto the pyrazine ring, demonstrating the potential of integrating biological and chemical synthetic techniques. nih.govresearchgate.net
Targeted Derivatization and Functionalization of this compound
Once the this compound scaffold is formed, its chemical utility is greatly expanded through targeted modifications at its various reactive sites. These derivatizations allow for the fine-tuning of the molecule's properties.
Regioselective Modifications at Nitrogen and Carbon Positions (N-1, C-3, C-5, C-6)
The pyrazinone ring possesses several sites amenable to regioselective functionalization.
N-1 Position: The nitrogen atom at the 1-position can be readily alkylated. For example, treatment of a pyrazinone with sodium hydride followed by an alkyl halide, such as methyl iodide, results in N-alkylation. sjsu.edu This site is also used for the attachment of linkers, like a 4-methoxybenzyl group, to facilitate solid-phase synthesis. researchgate.netacs.org
C-3 Position: The carbon at the 3-position is a key site for introducing structural diversity. The imidoyl chloride moiety at this position can undergo addition-elimination reactions with nucleophiles like sodium azide (B81097). acs.org
C-5 and C-6 Positions: The methyl groups at the C-5 and C-6 positions can be functionalized. For instance, the methyl group of the related tetramethylpyrazine can undergo radical bromination with N-bromosuccinimide (NBS) to yield a bromomethyl derivative. nih.gov This intermediate is highly versatile for subsequent coupling reactions. Additionally, oxidation of a methyl group on the pyrazine ring can yield a carboxylic acid, as seen in the preparation of 3,5,6-trimethylpyrazine-2-carboxylic acid using potassium permanganate. mdpi.com
| Position | Reagent(s) | Type of Modification | Reference(s) |
| N-1 | Sodium Hydride, Methyl Iodide | Alkylation | sjsu.edu |
| C-3 | Sodium Azide (on imidoyl chloride) | Azide Introduction | acs.org |
| C-5/C-6 (analogy) | N-Bromosuccinimide (NBS) | Bromination | nih.gov |
| C-5/C-6 (analogy) | Potassium Permanganate (KMnO₄) | Oxidation to Carboxylic Acid | mdpi.com |
Advanced Coupling and Cycloaddition Reactions (e.g., "Click Chemistry" Applications, Diels-Alder Reactions)
Modern synthetic methods have been successfully applied to the pyrazinone scaffold to build complex molecular architectures.
"Click Chemistry" Applications: The Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry," has been effectively used to decorate the 2(1H)-pyrazinone scaffold. acs.orgnih.govkuleuven.be By introducing an azide or an alkyne functionality onto the pyrazinone, typically at the C-3 position, a 1,2,3-triazole ring can be constructed. acs.orgnih.gov This strategy provides a highly efficient and modular approach to generating libraries of novel, pharmacologically interesting compounds. acs.orgnih.gov
Diels-Alder Reactions: The 2(1H)-pyrazinone ring can function as a heterodiene in Diels-Alder cycloadditions. tue.nlnih.gov It reacts with various dienophiles, including alkenes and alkynes, to form bicyclic adducts. researchgate.netnih.gov These reactions can be promoted by thermal heating or microwave irradiation, with the latter often leading to significant rate enhancements. acs.orgnih.gov The resulting cycloadducts can serve as precursors to substituted pyridines and pyridinones, making the Diels-Alder reaction a powerful tool for transforming the pyrazinone core into other heterocyclic systems. researchgate.net
This compound as a Versatile Synthetic Intermediate
The this compound core is a valuable building block in the synthesis of a wide array of more complex molecules. Functionalization, often at one of the methyl groups (analogous to the C-2 methyl of the related tetramethylpyrazine), provides key intermediates for further elaboration. nih.govmdpi.com For example, conversion of a methyl group to a bromomethyl group creates an electrophilic handle for substitution reactions with various nucleophiles. nih.govmdpi.commdpi.com This has enabled the synthesis of numerous derivatives by coupling the pyrazine moiety to other molecules of interest, including natural products and pharmacophores.
This synthetic versatility is demonstrated in the creation of:
Ligustrazine-phenolic acid conjugates with neuroprotective effects. nih.gov
Hybrids with natural products like betulonic acid and oleanolic acid, which have been evaluated for their cytotoxic activities. mdpi.comnih.gov
Curcumin analogues and other complex structures with potential biological activities. mdpi.com
Derivatives linked to vanillic acid and other benzoic acids. mdpi.comnih.gov
Novel chalcones and oximes investigated as potential anticancer agents. nih.gov
The ability to readily derivatize the this compound scaffold underscores its importance as a versatile platform for the development of new chemical entities in medicinal chemistry and materials science.
Building Block for Complex Heterocyclic Systems
While direct applications of this compound as a building block are not extensively documented in readily available literature, its precursor, (3,5,6-trimethylpyrazin-2-yl)methanol (B151405), and its derivatives are widely employed in the synthesis of more complex heterocyclic systems. These derivatives serve as versatile synthons for introducing the trimethylpyrazine moiety into larger molecular scaffolds.
For instance, (3,5,6-trimethylpyrazin-2-yl)methanol can be converted to the corresponding 2-(chloromethyl)-3,5,6-trimethylpyrazine. This chlorinated derivative is a reactive electrophile that can readily participate in nucleophilic substitution reactions. This reactivity allows for its coupling with various nucleophiles to construct larger, more intricate molecules. This strategy has been utilized in the synthesis of novel compounds with potential biological activities. mdpi.com
The pyrazine core, with its multiple nitrogen atoms and substituted carbon positions, offers a rich scaffold for further chemical modifications, leading to the generation of diverse libraries of heterocyclic compounds for various applications, including medicinal chemistry.
Precursor in Multicomponent Reaction Sequences
Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. While specific examples of this compound participating as a direct precursor in well-known MCRs like the Biginelli, Passerini, or Ugi reactions are not prominently reported in the scientific literature, its structural features suggest potential applicability.
The Biginelli reaction, for example, is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. wikipedia.orgorganic-chemistry.orgnih.govjsynthchem.com For this compound to participate, it would likely need to be functionalized to incorporate one of the requisite reactive groups.
The Passerini reaction is a three-component reaction between a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy amide. wikipedia.orgnih.govuevora.pt Similarly, the Ugi reaction involves a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to produce a bis-amide. orgsyn.orgresearchgate.netnih.govillinois.edunih.gov The utility of this compound in these reactions would depend on its ability to be incorporated as one of the key components, likely after suitable chemical modification.
Although direct participation is not documented, the synthesis of derivatives of this compound, which could then act as precursors in MCRs, represents a plausible strategy for the rapid generation of complex molecules containing the trimethylpyrazine core.
Mechanistic Elucidation of Reactivity and Transformation Pathways of 3,5,6 Trimethylpyrazin 2 1h One
Chemical Reaction Mechanisms in 3,5,6-Trimethylpyrazin-2(1H)-one Formation and Degradation
The formation and degradation of this compound are governed by complex chemical reaction mechanisms, primarily the Maillard reaction in food systems and potentially through biosynthetic routes involving enzymatic catalysis.
Maillard Reaction Pathways and Pyrazinone Formation
The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating. nih.govmdpi.comsandiego.edu It is a primary pathway for the formation of a plethora of flavor and aroma compounds in cooked foods, including pyrazinones. The reaction proceeds through three main stages: early, intermediate, and advanced. nuft.edu.ua
The initial step involves the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid to form a Schiff base, which then rearranges to a more stable Amadori product. sandiego.edunuft.edu.ua In the intermediate stage, the Amadori products undergo dehydration and fragmentation to form highly reactive dicarbonyl compounds such as glyoxal, methylglyoxal, and diacetyl (2,3-butanedione). nuft.edu.ua These dicarbonyls are key precursors to pyrazine (B50134) and pyrazinone formation.
The formation of this compound specifically can be envisioned through the reaction of an α-amino acid, such as alanine (B10760859), with dicarbonyl species. For instance, the reaction of L-alaninamide with 2,3-butanedione (B143835) at room temperature has been shown to produce this compound. acs.org Another plausible pathway involves the reaction of a dipeptide like glycylglycine (B550881) with dicarbonyls such as pyruvaldehyde and 2,3-butanedione. collectionscanada.gc.ca The amino terminal of the dipeptide can react with the dicarbonyl compounds to generate the pyrazinone ring structure. collectionscanada.gc.ca
The Strecker degradation, a crucial part of the intermediate stage of the Maillard reaction, involves the reaction of α-dicarbonyl compounds with amino acids, leading to the formation of Strecker aldehydes and α-aminoketones. mdpi.com These intermediates can then condense to form various substituted pyrazines. The specific substitution pattern of this compound suggests the involvement of precursors like pyruvaldehyde and 2,3-butanedione, along with an amino acid providing the nitrogen atoms and one of the methyl groups.
| Reaction Stage | Key Intermediates | Role in this compound Formation |
| Early Stage | Schiff Base, Amadori Product | Initial condensation of amino acids and reducing sugars. sandiego.edunuft.edu.ua |
| Intermediate Stage | Dicarbonyls (Glyoxal, Methylglyoxal, 2,3-Butanedione) | Key building blocks for the pyrazinone ring. nuft.edu.ua |
| Intermediate Stage | Strecker Aldehydes, α-Aminoketones | Condensation of these intermediates leads to pyrazine formation. mdpi.com |
Biosynthetic Mechanistic Insights (e.g., Non-Ribosomal Peptide Synthetase (NRPS) Logic)
While the Maillard reaction is a well-established chemical route, biosynthetic pathways for similar heterocyclic compounds offer insights into potential enzymatic mechanisms. Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes that synthesize a wide array of peptide-based natural products independent of ribosomes. d-nb.infomdpi.com These enzymatic assembly lines are known for their ability to incorporate non-proteinogenic amino acids and perform various chemical modifications. nih.govnih.gov
An NRPS module typically consists of an adenylation (A) domain for amino acid recognition and activation, a peptidyl carrier protein (PCP) or thiolation (T) domain for covalent tethering and transport of the growing peptide chain, and a condensation (C) domain for peptide bond formation. d-nb.infonih.gov The final step often involves a thioesterase (TE) domain that releases the peptide product, sometimes through cyclization. nih.gov
Although direct evidence for an NRPS-mediated synthesis of this compound is not established, the logic of NRPS machinery provides a hypothetical framework. One could envision a pathway where amino acid precursors are activated and condensed on an NRPS template. The formation of the pyrazinone ring could occur through an intramolecular cyclization and subsequent oxidation or rearrangement steps, catalyzed by specific domains within the NRPS or associated enzymes. The discovery of hybrid NRPS-like-pteridine synthase gene clusters, which combine elements of pteridine (B1203161) biosynthesis with NRPS logic, highlights the potential for novel biosynthetic pathways for heterocyclic compounds. elifesciences.org
| NRPS Domain | Function | Potential Role in a Hypothetical Biosynthesis |
| Adenylation (A) | Selects and activates amino acids. d-nb.infonih.gov | Activation of alanine or other precursor amino acids. |
| Peptidyl Carrier Protein (PCP/T) | Covalently binds and transports intermediates. d-nb.infonih.gov | Tethering of activated precursors for subsequent reactions. |
| Condensation (C) | Forms peptide bonds. d-nb.infonih.gov | Condensation of amino acid units. |
| Thioesterase (TE) | Releases the final product, often with cyclization. nih.gov | Catalyzing the final cyclization to form the pyrazinone ring. |
Intramolecular and Intermolecular Reactivity of the this compound Nucleus
The pyrazinone ring system in this compound possesses a unique electronic structure that dictates its reactivity towards both nucleophiles and electrophiles, as well as its participation in pericyclic reactions.
Nucleophilic and Electrophilic Activation of the Pyrazinone Ring
The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic generally makes it susceptible to nucleophilic attack. However, the substituents on the this compound ring, including the methyl groups and the lactam functionality, significantly modulate this reactivity. The electron-donating methyl groups would tend to disfavor nucleophilic attack on the ring compared to an unsubstituted pyrazinone.
Conversely, the pyrazinone ring can be activated towards nucleophilic attack. For instance, N-oxidation of the pyrazine ring can significantly enhance its susceptibility to nucleophiles. The lactam carbonyl group also influences the electronic distribution and can be a site for nucleophilic attack.
Regarding electrophilic substitution, the electron-deficient nature of the pyrazine ring generally makes it resistant to such reactions. However, the presence of electron-donating groups can facilitate electrophilic attack. In related pyrazine systems, the positions of substituents play a crucial role in directing incoming electrophiles. While the pyrazinone ring itself is not aromatic in the same sense as pyrazine, the principles of electrophilic activation of related heterocyclic systems can provide insights. The activation of allenes and other unsaturated systems by Lewis or Brønsted acids to generate electrophilic intermediates that can then react with nucleophiles is a well-established concept that could be conceptually applied to activate the pyrazinone system under certain conditions. rsc.org
Pericyclic Reactions and Hetero-Diels-Alder Chemistry
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are highly stereospecific. libretexts.orgmsu.edu They are governed by the conservation of orbital symmetry. udel.edu The pyrazine ring and its derivatives can, in principle, participate in cycloaddition reactions such as the Diels-Alder reaction, acting as either a diene or a dienophile, although this often requires specific activation or forcing conditions.
The this compound molecule contains a conjugated diene system within its heterocyclic structure, making it a potential candidate for participating in hetero-Diels-Alder reactions. In such a reaction, the pyrazinone could act as the diene component, reacting with a dienophile to form a bicyclic adduct. The feasibility and outcome of such reactions would be highly dependent on the nature of the dienophile and the reaction conditions (thermal or photochemical). The stereochemistry of the products would be dictated by the Woodward-Hoffmann rules. libretexts.org
Sigmatropic rearrangements, another class of pericyclic reactions, involve the migration of a sigma bond across a pi system. pitt.edu While less common for the pyrazinone nucleus itself, derivatives of this compound with appropriate side chains could potentially undergo such rearrangements, for example, a nih.govnih.gov-sigmatropic rearrangement like the Claisen rearrangement if an allyl ether substituent were present. msu.edu
| Pericyclic Reaction Type | Description | Potential Relevance to this compound |
| Hetero-Diels-Alder | A [4+2] cycloaddition involving a heteroatom in the diene or dienophile. | The pyrazinone ring contains a conjugated system and could act as a diene. |
| Electrocyclic Reaction | Intramolecular ring-closing or ring-opening reaction. libretexts.org | Could be involved in the synthesis or transformation of related fused-ring systems. |
| Sigmatropic Rearrangement | Migration of a σ-bond across a π-system. pitt.edu | Potentially applicable to derivatives with specific side chains. |
Reaction Intermediates and Transition States in this compound Chemistry
The chemistry of this compound involves various reactive intermediates and transition states. In its formation via the Maillard reaction, key intermediates include dicarbonyl compounds and Strecker degradation products. mdpi.comnuft.edu.ua The reactions of these intermediates proceed through transition states leading to the final pyrazinone structure.
In synthetic transformations, the compound has been shown to be a reactive intermediate itself. For example, it is reported to be formed in the synthesis of a d-glucose (B1605176) derivative, where it acts as a model system for studying reaction mechanisms. biosynth.com The reactivity of the lactam functionality and the potential for tautomerization to the aromatic pyrazinol form, 3,5,6-trimethylpyrazin-2-ol, introduces further complexity and potential reaction pathways. The pyrazinol tautomer could exhibit different reactivity, for instance, in electrophilic aromatic substitution reactions.
Computational studies on similar heterocyclic systems can provide valuable insights into the energies and geometries of transition states for various reaction pathways, including nucleophilic and electrophilic attack, as well as pericyclic reactions. Understanding these transition states is key to predicting reaction outcomes and designing new synthetic methodologies based on the this compound scaffold.
Advanced Spectroscopic and Computational Characterization of 3,5,6 Trimethylpyrazin 2 1h One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic compounds, providing detailed information about the chemical environment of individual atoms. acs.orgmdpi.com
One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the structure of 3,5,6-trimethylpyrazin-2(1H)-one.
The ¹H NMR spectrum is anticipated to display distinct signals for the three methyl groups and the N-H proton. acs.org The chemical shifts of the methyl protons, typically observed in the upfield region of the spectrum, are influenced by their position on the pyrazinone ring. acs.org A study on the metabolites of 2,3,5-trimethylpyrazine (B81540) reported the ¹H NMR data for 3,5,6-trimethylpyrazin-2-ol, a tautomeric form of the target compound, showing three singlets for the methyl groups at δ 2.39, 2.27, and 2.23 ppm in CDCl₃. acs.org
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 3,5,6-trimethylpyrazin-2-ol, the reported ¹³C NMR chemical shifts in CDCl₃ are δ 158.8, 153.2, 131.6, 130.3, 20.3, 19.3, and 16.7 ppm. acs.org These signals correspond to the four carbons of the pyrazinone ring and the three methyl carbons.
Table 1: ¹H and ¹³C NMR Data for 3,5,6-Trimethylpyrazin-2-ol in CDCl₃
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C3-CH₃ | 2.39 (s, 3H) | 20.3 |
| C5-CH₃ | 2.27 (s, 3H) | 19.3 |
| C6-CH₃ | 2.23 (s, 3H) | 16.7 |
| C2 | - | 158.8 |
| C3 | - | 131.6 |
| C5 | - | 130.3 |
| C6 | - | 153.2 |
Data from a study on the metabolites of 2,3,5-trimethylpyrazine. acs.org
To definitively establish the connectivity and spatial relationships within the molecule, a series of two-dimensional NMR experiments are crucial. emerypharma.com
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. In the case of this compound, which lacks adjacent protons on the ring, COSY would primarily be used to confirm the absence of such couplings and to identify any long-range couplings between the methyl protons and the N-H proton.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals to which they are directly attached. emerypharma.com This is instrumental in assigning the carbon signals based on the proton spectrum. For instance, the proton signal at 2.39 ppm would correlate with the carbon signal at 20.3 ppm, confirming the C3-CH₃ assignment.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. rsc.org This technique would be used to connect the methyl groups to their respective positions on the pyrazine (B50134) ring. For example, the protons of the C3-methyl group would show correlations to C3 and C2 of the pyrazinone ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons, providing information about the stereochemistry and conformation of the molecule. For this compound, NOESY could show correlations between the N1-H proton and the C6-methyl protons, helping to confirm their proximity.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. acs.orgmdpi.com
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental formula. emerypharma.combldpharm.com For this compound (C₇H₁₀N₂O), the calculated exact mass is 138.0793. HRMS analysis would confirm this elemental composition, distinguishing it from other isomers with the same nominal mass.
Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion (or a specific fragment ion) and its subsequent fragmentation. mdpi.comrsc.org The analysis of the resulting fragment ions provides valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of methyl groups, carbon monoxide, and other small neutral molecules. These fragmentation patterns serve as a fingerprint for the compound, confirming its structural identity. For instance, a study on a related ligustrazine derivative utilized LC/LTQ-Orbitrap MS to examine fragmentation regularities. nih.gov
Vibrational (FTIR, Raman) and Electronic (UV-Vis) Spectroscopy for Molecular Fingerprinting
Vibrational and electronic spectroscopy provide complementary information for the characterization of this compound.
FTIR (Fourier-Transform Infrared) and Raman Spectroscopy: These techniques probe the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. rsc.org For this compound, the FTIR and Raman spectra would be expected to show characteristic bands for the C=O stretching vibration of the amide group (typically around 1650-1680 cm⁻¹), C-N stretching vibrations, C-H bending and stretching vibrations of the methyl groups, and N-H stretching and bending vibrations.
UV-Vis (Ultraviolet-Visible) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrazinone ring system, being a conjugated system, is expected to exhibit characteristic absorption bands in the UV-Vis region. The position and intensity of these bands are sensitive to the substitution pattern and the solvent environment.
Table 2: Summary of Spectroscopic Techniques and Their Applications
| Technique | Information Obtained |
|---|---|
| ¹H NMR | Chemical environment and connectivity of protons |
| ¹³C NMR | Carbon framework of the molecule |
| COSY | Proton-proton couplings |
| HSQC | Direct proton-carbon correlations |
| HMBC | Long-range proton-carbon correlations |
| NOESY | Through-space proton-proton interactions |
| HRMS | Elemental composition |
| MS/MS | Structural fragmentation patterns |
| FTIR/Raman | Functional groups and molecular vibrations |
| UV-Vis | Electronic transitions |
X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives
Computational Chemistry Approaches for Understanding this compound
Computational chemistry provides a theoretical framework to complement experimental findings, offering insights into molecular properties and reactivity that can be difficult to obtain through experimentation alone.
Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Properties
Density Functional Theory (DFT) has emerged as a versatile computational method to investigate the electronic structure of molecules. wikipedia.org DFT calculations can predict various properties, including molecular geometries, vibrational frequencies, and electronic absorption spectra. researchgate.net For pyrazine derivatives, DFT studies have been used to analyze the effects of substituents on their electronic properties and to correlate these properties with their observed reactivity. science.gov
DFT calculations, often using functionals like B3LYP and basis sets such as 6-311G(d,p), can provide optimized geometrical parameters, including bond lengths and angles. researchgate.net These calculations are also employed to simulate vibrational spectra (IR and Raman), which aids in the assignment of experimentally observed bands. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra, providing insights into the electronic transitions within the molecule. researchgate.net The analysis of frontier molecular orbitals (HOMO and LUMO) through DFT helps in understanding the charge transfer characteristics and reactivity of the molecule. researchgate.net
Table 1: Representative DFT-Calculated Properties for Pyrazine Derivatives
| Property | Calculated Value/Information | Significance |
|---|---|---|
| Optimized Geometry | Provides bond lengths, bond angles, and dihedral angles for the lowest energy conformation. | Fundamental to understanding the molecule's 3D structure. |
| Vibrational Frequencies | Predicts IR and Raman active modes, aiding in experimental spectra interpretation. | Allows for functional group identification and structural confirmation. |
| HOMO-LUMO Energy Gap | Indicates the molecule's electronic excitability and chemical reactivity. | A smaller gap often correlates with higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, identifying electrophilic and nucleophilic sites. | Predicts sites for intermolecular interactions and chemical reactions. |
Quantum Chemical Calculations for Reaction Mechanisms and Energetics
Quantum chemical calculations are essential for elucidating the mechanisms and energetics of chemical reactions. nih.govpleiades.online These methods can map out potential energy surfaces, identify transition states, and calculate reaction barriers, providing a detailed understanding of how a reaction proceeds. rsc.org For heterocyclic compounds like pyrazoles, which are structurally related to pyrazinones, quantum chemical methods such as CASSCF and MP2-CAS have been used to investigate photochemical isomerization reactions. nih.gov These studies have successfully identified preferred reaction pathways, including the role of conical intersections. nih.gov
For pyrazine derivatives, quantum chemical calculations can be used to study various reactions, including electrophilic substitution and oxidation. By calculating the energies of reactants, intermediates, transition states, and products, the feasibility and selectivity of different reaction pathways can be predicted.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time. scirp.orgacquirepublications.orgchemrxiv.org This method allows for the exploration of a molecule's conformational landscape, identifying stable conformers and the transitions between them. chemrxiv.orgnih.gov For flexible molecules, MD simulations can reveal how different parts of the molecule move and interact with each other and with their environment. nih.govnih.govacademie-sciences.fr
In the context of this compound, MD simulations could be used to understand the rotational freedom of the methyl groups and the conformational flexibility of the pyrazinone ring. Furthermore, MD simulations are invaluable for studying intermolecular interactions, such as the binding of a molecule to a biological target or its solvation in a particular solvent. scirp.orgacquirepublications.orgnih.gov By simulating the system at an atomistic level, MD can provide detailed insights into the forces and interactions that govern these processes. scirp.orgacquirepublications.orgnih.gov The results from MD simulations can be used to calculate important thermodynamic properties like binding free energies. scirp.org
Table 2: Applications of Molecular Dynamics Simulations for this compound
| Application | Information Obtained | Relevance |
|---|---|---|
| Conformational Analysis | Identification of stable conformers and rotational barriers of substituents. | Understanding the molecule's flexibility and preferred shapes. |
| Solvation Studies | Analysis of interactions with solvent molecules and calculation of solvation free energy. | Predicting solubility and behavior in different environments. |
| Binding to Biological Targets | Simulation of the ligand-receptor complex to understand binding modes and stability. | Aids in drug design and understanding biological activity. |
| Analysis of Intermolecular Interactions | Detailed view of hydrogen bonds, van der Waals forces, and electrostatic interactions. | Explains crystal packing, and binding affinity. |
Structure Activity Relationship Sar and Ligand Design Studies on 3,5,6 Trimethylpyrazin 2 1h One Derivatives
Positional Scanning and Substituent Effects on Biological Potency and Selectivity
Systematic modification of substituents around the pyrazinone ring is a fundamental strategy for exploring and optimizing biological activity. The electronic and steric properties of groups at the N-1, C-3, C-5, and C-6 positions can dramatically influence a molecule's potency and selectivity.
Fungicidal Activity: In the development of tubulin-modulating fungicides based on the 2(1H)-pyrazinone core, a detailed SAR analysis found that the most effective derivatives generally featured a branched alkyl group at the N-1 position. nih.govrsc.org
Antiviral and Anticancer Activity: Studies on 1,5,6-trisubstituted 2(1H)-pyrazinones revealed that compounds with a 1-(4-methoxyphenyl)methyl or 1-benzyl group, in combination with a 6-phenyl group, exhibited the highest cytotoxic activity against certain cancer cell lines. jst.go.jp This suggests that arylmethyl groups at N-1 can be beneficial for potency.
Antidepressant Activity: For pyrazinone-based antagonists of the corticotropin-releasing factor-1 (CRF₁) receptor, which is implicated in depression and anxiety, the α-aminonitrile precursors used in synthesis provide the substituents at the N-1 and C-6 positions. nih.govresearchgate.net
The C-3, C-5, and C-6 positions offer rich opportunities for chemical diversification to fine-tune biological activity and selectivity.
Fungicides: A patented DuPont fungicide and its derivatives highlighted a specific combination of substituents for optimal activity: an N-linked pyrazole (B372694) at the C-3 position, a chloro group at the C-5 position, and a 2,4,6-trisubstituted phenyl ring at the C-6 position. nih.govrsc.org
HCV NS3 Protease Inhibitors: Extensive research on pyrazinone-based inhibitors for the Hepatitis C Virus (HCV) NS3 protease has yielded significant SAR insights. It was found that elongated substituents at the C-6 position could occupy the S2 pocket of the enzyme, enhancing inhibitory potency. acs.org A key finding was that moving a P2 side chain to the R⁶ position of the P3 pyrazinone core led to compounds with equipotent activity. acs.org The C-3 position was also critical, where installing a tert-butyl urea (B33335) moiety via palladium-catalyzed N-arylation coupling proved beneficial. acs.orgdiva-portal.org The C-5 position, often bearing a chlorine atom, is generally less reactive to substitution than the C-3 position. acs.org
| Compound | R⁶ Substituent at C-6 | Inhibitory Potency (Kᵢ, μM) |
|---|---|---|
| 73 | Methyl | 0.96 |
| 74 | Ethyl | 0.45 |
| 75 | Propyl | 0.31 |
| 76 | Cyclopropylmethyl | 0.26 |
| 77 | Benzyl | 0.11 |
| 78 | 4-Fluorobenzyl | 0.15 |
PDE5 Inhibitors: In the context of phosphodiesterase type 5 (PDE5) inhibitors, in silico analysis indicated that introducing electronegative and hydrophilic substitutions around the C-5 and C-6 positions could increase inhibitory activity. nih.gov
Antiproliferative Agents: To investigate SAR for anticancer activity, chalcone (B49325) derivatives were synthesized where the phenyl group at position-3 was replaced with a 3,5,6-trimethylpyrazine moiety, demonstrating the utility of this core in creating hybrid molecules. rsc.org
Rational Design Principles for Pyrazinone-Based Bioactive Molecules
Rational design leverages structural information from both the ligand and its biological target to create more effective molecules.
Scaffold Hopping and Bioisosterism: One key design principle involves using the pyrazinone core as a central scaffold that can be decorated with various functional groups to probe interactions with a biological target. jst.go.jp In some cases, the pyrazinone core itself can be replaced. For instance, in the development of thrombin inhibitors, replacing a metabolically vulnerable pyrazinone group with a pyridine (B92270) N-oxide moiety led to superior inhibitory activities by retaining a critical hydrogen-bonding network while resisting metabolic oxidation. nih.gov
Probing Target Pockets: A sophisticated design strategy involves moving substituents to different positions on the pyrazinone core to explore new interactions within the target's binding site. In the design of HCV NS3 protease inhibitors, researchers moved the P2 side chain, a key recognition element, to the R⁶ position of the pyrazinone core. This successfully created inhibitors that could occupy the enzyme's S2 pocket from a different anchor point, a concept supported by molecular modeling. acs.orgacs.org
Structure-Based Design: For influenza PA endonuclease inhibitors, a "fragment merging" strategy was used where substituents were added to the 6-position of a pyridinone ring (a related scaffold) based on structural understanding, resulting in a marked increase in potency. frontiersin.org This principle of using structural data to guide modifications is directly applicable to pyrazinone design.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
QSAR and 3D-QSAR are computational techniques that correlate the chemical structure of compounds with their biological activity, providing predictive models to guide the design of new molecules. nih.gov
QSAR models generate mathematical equations that can forecast the biological activity of novel, unsynthesized compounds. The robustness of these models is assessed using statistical metrics like the cross-validated R² (Q²) and predictive R² (R²pre).
PDE Inhibitors: For a series of 122 pyrazinone derivatives as phosphodiesterase (PDE) inhibitors, a 3D-QSAR model was developed that showed strong predictive ability, with statistical values of Q² = 0.584, a non-cross-validated R² (R²ncv) of 0.884, and an external validation R² (R²pre) of 0.817. nih.gov
MBL Inhibitors: In a study of inhibitors for IMP-1 metallo-β-lactamase (MBL), a CoMFA (Comparative Molecular Field Analysis) model yielded an r² of 0.989 and a predictive r² (r²pre) of 0.843, while a CoMSIA (Comparative Molecular Similarity Indices Analysis) model gave an r² of 0.968 and an r²pre of 0.957, indicating highly predictive models. researchgate.net
CRF-1 Receptor Antagonists: 2D and 3D-QSAR studies were also employed to identify the binding pattern and pharmacophore of pyrazinone-based CRF-1 receptor antagonists, aiding in the design of new antidepressant candidates. researchgate.net
| Target | QSAR Model | Q² (Cross-validated R²) | R² (Non-cross-validated R²) | R²pre (Predictive R²) | Source |
|---|---|---|---|---|---|
| PDE5 | CoMFA/CoMSIA | 0.584 | 0.884 | 0.817 | nih.gov |
| IMP-1 MBL | CoMFA | - | 0.989 | 0.843 | researchgate.net |
| IMP-1 MBL | CoMSIA | - | 0.968 | 0.957 | researchgate.net |
QSAR modeling can be broadly categorized into two approaches, both of which have been successfully applied to pyrazinone derivatives.
Ligand-Based Approaches: These methods, such as CoMFA and CoMSIA, are used when the 3D structure of the biological target is unknown. They involve aligning a series of active molecules based on their structural similarities and generating 3D fields (e.g., steric, electrostatic) around them. These fields are then correlated with biological activity to build a predictive model. Such methods were used to study inhibitors of PDE5 and IMP-1 MBL. nih.govresearchgate.net
Receptor-Based Approaches: When the 3D structure of the target protein or enzyme is available, a receptor-based approach like molecular docking can be used. In this method, the ligands are placed into the binding site of the receptor, and their alignment is guided by the interactions with the protein. This docking-based alignment can then be used as the input for a 3D-QSAR study. This integrated approach was applied to pyrazinone derivatives targeting PDE5, IMP-1 MBL, and the CRF-1 receptor, providing crucial insights into the specific binding modes of the inhibitors. researchgate.netnih.govresearchgate.net
Molecular Docking and Binding Interaction Analysis with Target Proteins
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and medicinal chemistry for understanding how a ligand, such as a derivative of 3,5,6-trimethylpyrazin-2(1H)-one, might interact with a protein target at the atomic level. By simulating the binding process, researchers can elucidate the key intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that govern the ligand's affinity and specificity for the target protein. This knowledge is crucial for rational drug design and for optimizing the structure of lead compounds to enhance their efficacy and selectivity.
Interaction with Inflammation-Related Protein Targets
A study involving network pharmacology and molecular docking investigated the anti-inflammatory potential of various phytocompounds, including a derivative of this compound, namely 2-(2-hydroxy-2-phenylethyl)-3,5,6-trimethylpyrazine (B8302012). nih.gov This investigation docked the compound against six key proteins involved in inflammatory signaling pathways: Interleukin-1 receptor type 1 (IL1R1), IL-1 receptor-associated kinase 4 (IRAK4), myeloid differentiation factor 88 (MYD88), TIR domain-containing adaptor protein (TIRAP), Toll-like receptor 4 (TLR4), and tumor necrosis factor receptor-associated factor 6 (TRAF6). nih.gov
The docking results provide insight into the binding affinity of the pyrazine (B50134) derivative to these inflammation-related targets. The binding free energies (ΔG) and ligand efficiency (LE) were calculated to assess the stability and quality of the interaction. nih.gov The study found that the compound could interact with these multiple targets, suggesting a potential mechanism for its anti-inflammatory effects. nih.gov
Table 1: Molecular Docking Results for 2-(2-hydroxy-2-phenylethyl)-3,5,6-trimethylpyrazine with Inflammation-Related Proteins
| Target Protein | PDB ID | Docking Score (kcal/mol) | ΔG (kcal/mol) | Number of Heavy Atoms (NHA) | Ligand Efficiency (LE) |
|---|---|---|---|---|---|
| IL1R1 | 1ITB | -3.768 | -18.6465 | 18 | 1.04 |
| IRAK4 | 6EGA | -3.768 | -18.6465 | 18 | 1.04 |
| MYD88 | 4EO7 | -3.768 | -18.6465 | 18 | 1.04 |
| TIRAP | 4FZ5 | -3.768 | -18.6465 | 18 | 1.04 |
| TLR4 | 3FXI | -3.768 | -18.6465 | 18 | 1.04 |
| TRAF6 | 3HCT | -3.768 | -18.6465 | 18 | 1.04 |
Data sourced from a study on phytocompounds from Argyreia capitiformis. nih.gov
Interaction with Cancer-Related Protein Targets
In the field of oncology, molecular docking has been employed to identify and validate targets for novel anti-cancer agents derived from this compound. A study focused on a novel chalcone hybrid, (E)-1-(2-hydroxy-5-chlorophenyl)-3-(3,5,6-trimethylpyrazin-2-yl)-2-propen-1 (HCTMPPK), as a potential agent against lung adenocarcinoma. nih.gov
Through network pharmacology and molecular docking studies, maternal embryonic leucine (B10760876) zipper kinase (MELK) was identified as a primary target for HCTMPPK. nih.gov The computational analysis predicted specific binding interactions between HCTMPPK and MELK, which were subsequently validated by experimental assays. The study confirmed that HCTMPPK effectively inhibited the proliferation and migration of lung cancer cells and induced apoptosis. nih.gov The mechanism was linked to the downregulation of Bcl-2 and MMP-9 and the upregulation of Bax and cleaved-caspase-3, downstream effects consistent with the inhibition of a key regulatory kinase like MELK. nih.gov
Interaction with Neuroprotective Protein Targets
Derivatives of this compound have also been investigated for their neuroprotective properties. In an effort to develop novel neuroprotective agents, a series of terazosin (B121538) analogs were designed and synthesized, including 2-(4-((3,5,6-trimethylpyrazin-2-yl)methyl)piperazin-1-yl) pyrimidine. frontiersin.org
A molecular docking study was performed to analyze the interaction of this compound with phosphoglycerate kinase 1 (Pgk1, PDB ID: 4O3F), a target associated with neuroprotection. frontiersin.org The docking simulation provided a model for how the pyrazine derivative binds within the active site of Pgk1, guiding the understanding of its structure-activity relationship and its potential as a neuroprotective agent. frontiersin.org
General Binding Characteristics with Serum Albumin
The interaction of pyrazine compounds with transport proteins like human serum albumin (HSA) is crucial for their pharmacokinetic profiles. Research on similar substituted pyrazines, such as 2,3,5-trimethylpyrazine (B81540) (TMTP), has utilized molecular docking and molecular dynamics simulations to explore these interactions. researchgate.net These studies consistently indicate that hydrophobic forces are the primary driver for the binding of pyrazines to the active sites of HSA. researchgate.net The simulations show that these compounds can embed within hydrophobic pockets of the protein, leading to a stable complex. This understanding is significant for predicting the distribution and bioavailability of this compound derivatives in vivo. researchgate.net
Mechanisms of Biological Action and Pharmacological Potential of 3,5,6 Trimethylpyrazin 2 1h One Analogues
Antimicrobial Activity and Mechanistic Insights (e.g., Anti-MRSA, Biofilm Modulation, Quorum Sensing Inhibition)
Analogues of 3,5,6-trimethylpyrazin-2(1H)-one have demonstrated significant potential in combating microbial infections through various mechanisms, including direct antimicrobial action, disruption of biofilm formation, and interference with bacterial communication systems.
Antimicrobial and Anti-MRSA Activity:
Certain pyrazinone analogues have exhibited notable antibacterial activity. For instance, some pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have shown significant efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. nih.gov In some cases, the activity of these synthetic compounds surpassed that of established antibiotics like ciprofloxacin. nih.gov The development of novel antimicrobial agents is crucial to address the growing threat of antibiotic resistance. nih.gov
Biofilm Modulation:
Bacterial biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix of extracellular polymeric substances. frontiersin.orgfrontiersin.org This mode of growth confers increased resistance to antibiotics and the host immune system, making biofilm-associated infections particularly challenging to treat. nih.govnih.gov Several pyrazinone analogues and other heterocyclic compounds have been investigated for their ability to inhibit biofilm formation. nih.gov For example, certain pyran derivatives have demonstrated significant anti-biofilm activity against both S. aureus and Pseudomonas aeruginosa in vitro and in vivo. nih.gov The mechanism of action for some of these compounds does not involve the accessory gene regulator (agr) quorum sensing system of S. aureus, suggesting alternative pathways for biofilm inhibition. nih.gov
Quorum Sensing Inhibition:
Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. nih.govmdpi.com This system regulates various processes, including virulence factor production and biofilm formation. nih.govnih.gov Targeting QS is a promising anti-virulence strategy that may exert less selective pressure for the development of resistance compared to traditional antibiotics. mdpi.com
Pyrazinones and their analogues have been identified as potential quorum sensing inhibitors (QSIs). acs.org These molecules can interfere with QS signaling pathways, thereby reducing the expression of virulence factors and the ability of bacteria to form biofilms. acs.orgfrontiersin.org For instance, some pyrazinones act as regulators of biofilm formation in Vibrio cholerae. acs.org The interference with QS can be achieved by blocking the synthesis of signaling molecules or by acting as antagonists at the receptor level. frontiersin.org
Table 1: Antimicrobial and Related Activities of Pyrazinone Analogues and Other Heterocyclic Compounds
| Compound Class | Target Organism(s) | Mechanism of Action | Key Findings | Reference(s) |
| Pyrazolo[1,5-a]pyrimidines | S. aureus, MRSA | Direct antimicrobial | More effective than linezolid (B1675486) against some MRSA strains. | nih.gov |
| Pyran derivatives | S. aureus, P. aeruginosa | Biofilm inhibition | Significant reduction in biofilm formation in animal models. | nih.gov |
| Pyrazinones | Vibrio cholerae | Quorum sensing regulation | Modulates biofilm formation. | acs.org |
| Dihydropyrrolone analogues | P. aeruginosa | Quorum sensing inhibition (LasR antagonist) | Potent inhibitors of biofilm formation. | mdpi.com |
| N-acyl-L-homocysteine thiolactones | P. aeruginosa | Quorum sensing inhibition (RhlR selective) | Promising candidates with high selectivity for the RhlR receptor. | mdpi.com |
The exploration of pyrazinone analogues as antimicrobial agents represents a promising avenue for the development of new therapies to combat drug-resistant pathogens and biofilm-associated infections.
Anticancer Activity: Molecular Targets and Signaling Pathways (e.g., Kinase and Protease Inhibition, PDGFR Binding)
The versatility of the pyrazinone scaffold extends to the realm of oncology, where its analogues have been investigated for their potential to inhibit cancer cell proliferation and survival. These compounds often exert their effects by targeting key molecular players involved in cancer progression, such as kinases and proteases.
Kinase and Protease Inhibition:
Protein kinases and proteases are critical regulators of cellular signaling pathways that are frequently dysregulated in cancer. The development of inhibitors targeting these enzymes has been a successful strategy in cancer therapy. Certain pyrazinone analogues have shown potential as inhibitors of these key enzyme families, although specific details regarding this compound analogues are not extensively documented in the provided search results. However, the broader class of heterocyclic compounds, which includes pyrazinones, is known to produce kinase and protease inhibitors.
PDGFR Binding:
The Platelet-Derived Growth Factor Receptor (PDGFR) is a receptor tyrosine kinase that plays a crucial role in cell growth, proliferation, and angiogenesis. Dysregulation of PDGFR signaling is implicated in various cancers. While direct evidence of this compound analogues binding to PDGFR is not explicitly detailed in the search results, the general principle of targeting such receptors with small molecule inhibitors is a well-established anticancer strategy.
General Anticancer Potential of Related Heterocyclic Compounds:
Numerous heterocyclic compounds, structurally related to pyrazinones, have demonstrated significant anticancer activity. For example, pyrido[2,3-d]pyrimidine (B1209978) derivatives are known for their diverse pharmacological activities, including anticancer effects. mdpi.com These compounds can halt the synthesis of RNA and DNA, leading to the destruction of cancer cells. mdpi.com Similarly, quinoline (B57606) derivatives have been extensively studied and have shown a wide range of biological activities, including anticancer properties. mdpi.com
Table 2: Anticancer Potential of Related Heterocyclic Compounds
| Compound Class | Mechanism of Action | Example(s) | Reference(s) |
| Pyrido[2,3-d]pyrimidines | Inhibition of RNA and DNA synthesis | Not specified | mdpi.com |
| Quinoline derivatives | Various, including anticancer | Not specified | mdpi.com |
| Para-aminobenzoic acid (PABA) derivatives | Anticancer properties | Not specified | nih.gov |
While the direct anticancer mechanisms of this compound analogues require further specific investigation, the broader family of pyrazinones and related heterocyclic compounds holds considerable promise as a source of novel anticancer agents.
Neuroprotective Actions and Related Biological Pathways (e.g., Ischemic Stroke Models)
The potential of this compound analogues extends to the field of neuroscience, with studies suggesting they may offer neuroprotective effects, particularly in the context of ischemic stroke.
Neuroprotection in Ischemic Stroke Models:
Ischemic stroke, characterized by a disruption of blood flow to the brain, leads to a cascade of detrimental events including excitotoxicity, oxidative stress, and inflammation, ultimately resulting in neuronal cell death. The development of neuroprotective agents that can mitigate this damage is a major focus of stroke research.
While the specific neuroprotective actions of this compound analogues are not detailed in the provided search results, the broader class of compounds to which it belongs has shown promise. The general concept of using small molecules to protect neurons from ischemic damage is a well-established area of investigation. These agents can act through various mechanisms, such as reducing oxidative stress, inhibiting inflammatory responses, or modulating ion channel activity.
Further research is needed to specifically elucidate the neuroprotective mechanisms of this compound analogues and their efficacy in preclinical models of ischemic stroke.
Role of Pyrazinones as Biological Signaling Molecules in Microbial Contexts
Beyond their potential as therapeutic agents, pyrazinones themselves play a fascinating and important role as biological signaling molecules in the microbial world. acs.org These compounds are not always used as "chemical weapons" but rather as a means of communication and regulation within and between microbial communities. acs.org
Quorum Sensing Regulation:
As mentioned previously, pyrazinones can function as quorum sensing regulators. acs.org For example, they are involved in controlling biofilm formation in the human pathogen Vibrio cholerae. acs.org They can also be involved in the pathogenesis of other bacteria, such as enterohemorrhagic Escherichia coli. acs.org In Staphylococcus aureus, a related compound called phevalin regulates virulence. acs.org
Modulation of Extracellular Matrix Secretion:
Recent research has uncovered a novel role for a family of 5-methylated pyrazinones, called coralinones, produced by the myxobacterium Corallococcus exiguus. acs.org These coralinones stimulate the secretion of the extracellular matrix (ECM), which is a key component of bacterial clumps and biofilms. acs.org The ECM, which includes extracellular polysaccharides, proteins, and DNA, acts as a molecular glue, promoting cell-to-cell adhesion and surface attachment. acs.org By inducing the secretion of the ECM, coralinones promote the agglutination of myxobacteria. acs.org
This discovery highlights the diverse and important ecological roles that pyrazinones play in microbial physiology and community behavior. Understanding these natural functions can provide valuable insights for the development of new strategies to control microbial growth and virulence.
Analytical Methodologies for the Detection and Quantification of 3,5,6 Trimethylpyrazin 2 1h One in Complex Matrices
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating 3,5,6-trimethylpyrazin-2(1H)-one from intricate sample matrices, thereby enabling its accurate measurement. The choice between liquid and gas chromatography is typically dictated by the analyte's physicochemical properties and the specific requirements of the analysis.
Liquid chromatography, particularly when coupled with mass spectrometry, stands out as a highly effective technique for the analysis of polar, non-volatile, or thermally labile compounds like this compound. The combination of LC's separation power with the sensitivity and specificity of MS detection provides a robust platform for identifying and quantifying this analyte at trace levels.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): UHPLC-MS/MS is a premier analytical tool for this purpose, offering high resolution, speed, and sensitivity. researchgate.netnih.gov In a study investigating the metabolites of 2,3,5-trimethylpyrazine (B81540) in human urine, a stable-isotope-dilution-UHPLC-MS/MS method was successfully employed for targeted quantitative analysis. nih.govnih.gov This approach allows for the precise quantification of compounds, including the tautomeric form 3,5,6-trimethylpyrazin-2-ol, by correcting for matrix effects and variations in instrument response. researchgate.net
Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF-MS): LC-TOF-MS is another powerful technique used for the characterization of pyrazine (B50134) metabolites. nih.gov This high-resolution mass spectrometry (HRMS) approach provides highly accurate mass measurements, which are crucial for the confident identification of the compound and for differentiating it from other isobaric interferences in the sample. ual.es For instance, the protonated molecule [M+H]⁺ of 3,5,6-trimethylpyrazin-2-ol has been identified with a high degree of mass accuracy using LC-TOF-MS. nih.gov
The table below summarizes key mass spectrometry data used for the identification of this compound (as its tautomer, 3,5,6-trimethylpyrazin-2-ol).
| Technique | Ion Mode | Precursor Ion (m/z) | Calculated Mass (for C₇H₁₁N₂O) | Key MS/MS Fragments (m/z) | Reference |
|---|---|---|---|---|---|
| LC-TOF-MS | Positive ESI | 139.0898 | 139.0871 | 111.0, 70.0, 42.0 | nih.gov |
Gas chromatography-mass spectrometry (GC-MS) is a benchmark technique for the analysis of volatile and semi-volatile organic compounds. mdpi.com While highly effective for many pyrazines, the direct analysis of this compound by GC-MS can be challenging due to its polarity and relatively low volatility, which are attributed to the presence of the N-H group and the potential for keto-enol tautomerism. nih.gov These characteristics can lead to poor peak shape and thermal degradation in the GC inlet.
To overcome these limitations, derivatization is often required to convert the analyte into a more volatile and thermally stable form, a strategy that is discussed in section 7.2.2. nih.gov When applicable, GC-MS provides excellent separation efficiency and highly specific mass spectral data that can be compared against established libraries like the NIST Mass Spectral Library for definitive identification. nist.gov
Advanced Sample Preparation Strategies for Biological and Environmental Samples
Effective sample preparation is a critical prerequisite for the successful analysis of this compound in complex samples. The primary goals are to extract the analyte from the matrix, remove interfering substances, and concentrate it to a level suitable for instrumental analysis.
Liquid-Liquid Extraction (LLE): LLE is a conventional and widely used method for extracting analytes based on their differential solubility in two immiscible liquid phases. In the analysis of pyrazine metabolites from aqueous biological samples like urine, LLE with an organic solvent such as dichloromethane (B109758) (DCM) has been effectively used. nih.gov The sample pH is often adjusted to ensure the analyte is in a neutral form to facilitate its partitioning into the organic phase. Despite its utility, LLE can be labor-intensive and may consume significant volumes of organic solvents. scispace.com
Solid-Phase Extraction (SPE): SPE has become a more common and often preferred alternative to LLE. scispace.com It offers several advantages, including higher analyte recovery, reduced solvent consumption, and the potential for automation. nih.gov In SPE, the sample is passed through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while matrix interferences are washed away. The analyte is then eluted with a small volume of a suitable solvent. The choice of sorbent (e.g., reversed-phase C18, ion-exchange) is crucial and depends on the physicochemical properties of this compound and the nature of the sample matrix. scispace.com
The following table compares the primary features of LLE and SPE for sample preparation.
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
|---|---|---|
| Principle | Partitioning between two immiscible liquids | Partitioning between a solid and a liquid phase |
| Solvent Consumption | High | Low |
| Selectivity | Moderate | High (sorbent-dependent) |
| Automation Potential | Limited | High |
| Common Issues | Emulsion formation | Sorbent-analyte interactions, column clogging |
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. researchgate.net For the GC-MS analysis of this compound, derivatization is a key step to enhance volatility and thermal stability. nih.gov The active hydrogen on the nitrogen atom can be replaced with a non-polar group, which reduces intermolecular hydrogen bonding and allows the compound to be more readily vaporized for GC analysis.
Common derivatization strategies that could be applied include:
Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group. nih.gov
Acylation: This involves introducing an acyl group, often using reagents like pentafluorobenzyl bromide (PFBBr), which can also enhance detection sensitivity for electron capture detection (ECD). mdpi.com
Spectroscopic Analytical Approaches in Complex Biological Media
While chromatographic methods coupled with mass spectrometry are the primary tools for quantification in complex media, other spectroscopic techniques play a vital role in the structural characterization of this compound.
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the unambiguous structural elucidation of synthesized reference standards. nih.gov For example, ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, confirming its structure. nih.gov
However, the direct application of NMR for the detection and quantification of analytes at trace concentrations in complex biological media like urine or plasma is generally not feasible. This is due to the inherently lower sensitivity of NMR compared to mass spectrometry and the overwhelming signal interference from matrix components (e.g., water, urea (B33335), proteins). Therefore, in the context of analyzing complex samples, spectroscopic methods are most powerfully utilized as detectors following a highly efficient separation step, as exemplified by the hyphenated LC-MS and GC-MS techniques.
Quantitative Analysis and Validation in Biological Fluids (e.g., Urine Metabolite Profiling)
Detailed investigations into the human metabolism of dietary pyrazines, such as 2,3,5-trimethylpyrazine found in roasted coffee, have led to the identification of several urinary metabolites. One such study utilized a sophisticated stable-isotope-dilution-ultrahigh-performance liquid chromatography-tandem mass spectroscopy (SIDA-UHPLC–MS/MS) method for the targeted analysis of potential phase 1 and phase 2 metabolites. nih.gov
In this context, 3,5,6-trimethylpyrazin-2-ol, a tautomeric form of this compound, was synthesized and used as a reference standard. nih.gov This allowed for its identification in urine samples from a human coffee intervention study. However, the research revealed that this compound was present only in "negligible traces." nih.gov
The primary focus of the quantitative analysis was on the quantitatively dominating metabolites, which were identified as various dimethylpyrazine-2-carboxylic acids. nih.gov Consequently, the study did not report the development or validation of a quantitative method for this compound. Key validation parameters essential for a robust quantitative bioanalytical method, such as the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision, are not available in the scientific literature for this specific compound.
Table 7.4.1: Status of Analytical Method Validation for this compound in Biological Fluids
| Validation Parameter | Status | Findings |
| Methodology | Identified (SIDA-UHPLC-MS/MS) | A method for targeted analysis of pyrazine metabolites has been used. nih.gov |
| Limit of Detection (LOD) | Not Available | No published data on the lowest detectable concentration. |
| Limit of Quantification (LOQ) | Not Available | No published data on the lowest quantifiable concentration with acceptable precision and accuracy. |
| Linearity & Range | Not Available | The concentration range over which the method is linear has not been established. |
| Accuracy | Not Available | The closeness of measured values to the true value has not been determined. |
| Precision (Intra- & Inter-Assay) | Not Available | The reproducibility of the measurements has not been assessed. |
Research Findings Summary:
Current research confirms the existence of this compound (as its tautomer 3,5,6-trimethylpyrazin-2-ol) as a trace-level human metabolite of 2,3,5-trimethylpyrazine. nih.gov While its presence can be qualitatively confirmed using high-sensitivity techniques like UHPLC-MS/MS, a fully validated method for its precise and accurate quantification in biological fluids has not been a research priority due to its low abundance compared to other metabolites. nih.gov Therefore, there is a significant gap in the literature regarding a dedicated and validated bioanalytical method for this specific compound.
Environmental and Ecological Research Perspectives on Pyrazinone Compounds
Occurrence and Formation of Pyrazinones in Natural and Anthropogenic Systems
Pyrazinones, and the broader class of pyrazines, are found almost ubiquitously in nature. nih.gov Their formation occurs through both biological and chemical pathways in a variety of environments.
Natural Occurrence: In natural systems, pyrazinones are primarily known as secondary metabolites produced by a wide range of microorganisms, including bacteria, fungi, and actinomycetes. researchgate.net For instance, bacteria from genera such as Pseudomonas, Bacillus, and Staphylococcus are known to synthesize pyrazines. researchgate.net Specifically, pyrazinone natural products have been identified from Staphylococcus aureus. researchgate.net Fungi, including some Penicillium species, and myxobacteria also produce pyrazinone compounds. nih.gov These compounds are found in diverse habitats, from soil to marine environments, implying they hold significant biological and ecological relevance. researchgate.net
Formation in Food Systems: A major pathway for the formation of pyrazines, the parent compounds of pyrazinones, is the Maillard reaction. thieme-connect.denih.gov This non-enzymatic browning reaction occurs between amino acids and reducing sugars during the heating of food. tugraz.atnih.gov Consequently, alkylpyrazines are key flavor and aroma components in a vast array of cooked, roasted, and baked goods such as coffee, cocoa, bread, and nuts. tugraz.atwikipedia.org 2,3,5-trimethylpyrazine (B81540), a closely related compound, is a well-known flavor component in foods like roasted peanuts and potatoes. nih.gov Pyrazinones can be formed through the subsequent oxidation of these initially formed pyrazines.
Anthropogenic Systems: The primary anthropogenic sources of pyrazinones are food processing industries. Due to their formation during heating, pyrazine (B50134) compounds have been identified in the exhaust gas streams from facilities like coffee and cocoa production plants. tugraz.at Furthermore, their use as flavoring additives in various food products contributes to their presence in waste streams. nih.gov
Table 1: Examples of Microorganisms Producing Pyrazine or Pyrazinone Compounds
| Microorganism | Compound Class/Example | Source |
|---|---|---|
| Bacillus subtilis | Alkylpyrazines (e.g., 2,5-dimethylpyrazine (B89654), tetramethylpyrazine) | researchgate.netnih.gov |
| Staphylococcus aureus | Pyrazinone natural products (e.g., phevalin) | researchgate.net |
| Corynebacterium species | Pyrazines | researchgate.net |
| Penicillium species | 2,6-disubstituted pyrazines | nih.gov |
| Myxobacteria | 2,6-disubstituted pyrazines | nih.gov |
| Lentzea sp. | Lentzeacins (disubstituted pyrazines) | nih.gov |
Ecological Roles of Pyrazinones in Microbial Interactions and Communication
Microbial interactions are fundamental to the structure and function of ecosystems, often mediated by a complex language of chemical signals. nih.gov Pyrazinones and related volatile compounds are increasingly recognized as important players in this chemical communication.
There is growing evidence that microbial volatiles, including pyrazines, can act as "infochemicals" that mediate interactions between microbes and also between microbes and their eukaryotic hosts. researchgate.net These chemical signals can influence a range of microbial behaviors. For example, pyrazines are known to have antimicrobial effects, suggesting they are used by bacteria as a defense mechanism to protect themselves from competitors in their ecological niche. researchgate.netmdpi.com
The regulation of gene expression in response to cell population density, known as quorum sensing (QS), is a critical mechanism for coordinating microbial group behaviors such as biofilm formation, virulence, and antibiotic production. nih.govnih.gov Volatile compounds produced by microbes can interfere with or modulate these QS systems. researchgate.net While direct evidence for 3,5,6-trimethylpyrazin-2(1H)-one is limited, the general role of pyrazines in microbial communication suggests that pyrazinones likely participate in these complex signaling networks, influencing community structure and function. researchgate.net In the complex environment of the plant rhizosphere, for instance, a diverse array of microbial secondary metabolites facilitates communication and interactions that can be beneficial or detrimental to plant health. nih.gov
Table 2: Potential Ecological Functions of Pyrazinones in Microbial Systems
| Ecological Role | Mechanism/Effect | Source |
|---|---|---|
| Antimicrobial Activity | May cause cell envelope disintegration and DNA damage in competing microbes. | researchgate.net |
| Interspecies Signaling | Act as infochemicals in microbe-microbe and microbe-host interactions. | researchgate.net |
| Quorum Sensing (QS) Modulation | Can potentially interfere with or influence bacterial QS systems. | researchgate.net |
| Niche Competition | Secreted to inhibit the growth of competitors, securing resources. | mdpi.com |
Environmental Fate, Persistence, and Transformation of Pyrazinone Derivatives
The environmental fate of a chemical compound describes its transport, transformation, and ultimate destination in the environment. gctlc.org For pyrazinone derivatives, this includes processes like biodegradation, photolysis, and chemical transformation.
Information on the environmental degradation of pyrazinones specifically is limited, but research on the broader pyrazine class provides some insights. nih.gov Several bacterial strains have been isolated that are capable of utilizing various substituted pyrazines as their sole source of carbon and nitrogen, indicating that biodegradation is a viable pathway for their removal from the environment. nih.govnih.gov For example, bacteria from the genera Pseudomonas, Mycobacterium, and Rhodococcus can use different pyrazine derivatives as nutrient sources. nih.gov However, the specific metabolic pathways, particularly the mechanism of pyrazine ring cleavage, are still largely unknown and require further investigation. nih.gov
Studies on the metabolism of a pyrazinone-containing drug in rats showed that the pyrazinone ring can undergo extensive metabolic transformation. acs.org The proposed pathways involved oxidation of the ring to form reactive intermediates. acs.org Such metabolic processes suggest that similar transformations could occur in the environment, mediated by microbial enzymes. Ultraviolet light has also been shown to decompose certain 1-hydroxy-2(1H)-pyrazinones, indicating that photolysis could be another degradation route in sunlit environmental compartments. canada.ca
The persistence of any chemical in the environment is a balance between its rate of introduction and its rate of degradation. europa.eu While some pyrazines can be degraded by microorganisms, the stability of the heterocyclic ring structure in others might lead to greater persistence, posing potential long-term environmental risks. nih.govmdpi.com
Assessment of Environmental Impact on Non-Target Organisms
When chemical compounds are released into the environment, they have the potential to affect non-target organisms—species that are not the intended recipients. nih.gov Assessing the environmental impact of pyrazinone derivatives involves evaluating their potential toxicity to a range of organisms, including microbes, plants, and animals. cifor-icraf.org
Direct ecotoxicological data for this compound is scarce. However, the study of other heterocyclic compounds used as pesticides and pharmaceuticals provides a framework for potential concerns. mdpi.comresearchgate.net The introduction of bioactive compounds into ecosystems can disrupt the ecological balance. nih.gov For example, pesticide residues in soil can harm ecologically important organisms like earthworms and beneficial microbes, potentially reducing soil fertility. nih.gov
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,3,5-trimethylpyrazine |
| 2,5-dimethylpyrazine |
| 2-methylpyrazine |
| 2,3-dimethylpyrazine |
| 2,6-dimethylpyrazine |
| Tetramethylpyrazine |
| Phevalin |
| 2-methoxy-3,5-dimethylpyrazine |
| 2-isobutyl-5-methoxypyrazine |
| 2-ethyl-3,6-dimethylpyrazine |
| 2-acetylpyrazine |
| 3-alkyl-2-methoxypyrazine |
| 3-isobutyl-2-methoxypyrazine |
| 3-sec-butyl-2-methoxypyrazine |
| 2-hydroxy pyrazine |
| 2,3-diethyl-5-methyl pyrazine |
| Pyrazine-2-carboxylate |
Q & A
Q. What are the primary synthetic routes for 3,5,6-trimethylpyrazin-2(1H)-one?
- Methodological Answer : Two established methods are reported:
- Cyclization of 3,4-disubstituted 4-amino-5(4H)-isoxazolones : Reacting these precursors with 2-oxoacyl chlorides in the presence of Et₃N and DMAP, followed by hydrogenation (Lindlar catalyst), achieves decarboxylation and intramolecular cyclization to yield the product .
- Ugi Condensation Pathway : Arylglyoxal is coupled with N-Boc-amino acids and an isocyanide. Subsequent oxidation with IBX and TFA-mediated cyclization/aromatization produces trisubstituted pyrazinones .
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm the pyrazinone core. For example, methyl groups at positions 3, 5, and 6 show distinct splitting patterns .
- X-ray Diffraction (XRD) : Crystal structures of analogous compounds (e.g., pyrazolo[3,4-b]pyridines) validate bond lengths, angles, and planar arrangements, supporting structural assignments .
Advanced Research Questions
Q. How can reaction conditions be optimized to control regioselectivity during cyclization?
- Methodological Answer :
- Catalyst Selection : DMAP enhances acylation efficiency during the formation of intermediates from 4-amino-5(4H)-isoxazolones, reducing side reactions .
- Temperature Modulation : Maintaining temperatures below 80°C during hydrogenation minimizes over-reduction or decomposition of the pyrazinone ring .
- Stoichiometric Adjustments : Excess 2-oxoacyl chloride (1.2–1.5 eq.) ensures complete conversion of the aminoisoxazolone precursor .
Q. What mechanistic insights explain the formation of this compound in Maillard reactions?
- Methodological Answer :
- Intermediate Cyclization : Strecker degradation products (e.g., α-dicarbonyls and ammonia) undergo condensation to form pyrazine intermediates. Methyl groups arise from amino acid side chains (e.g., alanine or valine) .
- pH and Temperature Dependence : Neutral to slightly alkaline conditions (pH 7.5–8.5) and temperatures of 110–130°C favor pyrazinone formation over competing melanoidin pathways .
Q. How can analytical techniques resolve contradictions in substituent effects on biological activity?
- Methodological Answer :
- HPLC-MS/MS Profiling : Quantifies pyrazinone derivatives in biological matrices, correlating substituent patterns (e.g., methyl vs. trifluoromethyl groups) with activity .
- Docking Studies : Molecular modeling using crystal structure data (e.g., π-π stacking distances from XRD) predicts binding affinities to target enzymes .
Q. What strategies enhance the stability of this compound in aqueous solutions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
